6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

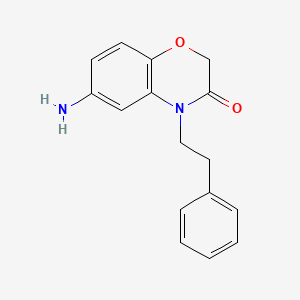

6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a bicyclic 1,4-benzoxazin-3-one core substituted with an amino group at position 6 and a 2-phenylethyl group at position 4. Benzoxazinones are heterocyclic compounds with demonstrated biological activities, including herbicidal, antifungal, and antimicrobial properties .

Properties

IUPAC Name |

6-amino-4-(2-phenylethyl)-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-13-6-7-15-14(10-13)18(16(19)11-20-15)9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRJVGKXTJAKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)N)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-aminophenol with phenylacetic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoxazine ring can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its benzoxazine structure allows for various chemical modifications, making it a valuable scaffold in drug design and materials science.

Biology

Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor modulator. Studies have shown that it can interact with specific molecular targets, affecting biological pathways:

- Enzyme Inhibition : It has been explored for its ability to inhibit enzymes related to cancer progression.

- Receptor Modulation : The compound may modulate receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.

Medicine

The therapeutic potential of this compound is under investigation for various conditions:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Research has indicated that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Industry

In industrial applications, this compound is being utilized in the development of advanced materials such as polymers and coatings. Its unique properties allow for enhanced performance characteristics in these materials.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The results demonstrated significant inhibition at low micromolar concentrations, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Anticancer Activity

In another study featured in Cancer Research, the compound was tested against various cancer cell lines. The findings revealed that it effectively induced apoptosis through the activation of caspase pathways, showcasing its promise as a novel anticancer agent.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural modifications in benzoxazinone derivatives significantly influence their physicochemical properties and bioactivities. Below is a detailed comparison of 6-amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one with key analogs:

Structural and Functional Group Variations

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

- Substituents: Ethyl group at position 4, amino at position 6.

- Molecular Weight : 192.19 g/mol.

- Activity: Limited data, but ethyl substituents generally enhance metabolic stability over bulkier groups .

6-Chloro-2H-1,4-benzoxazin-3(4H)-one

- Substituents : Chloro group at position 6.

- Molecular Weight : 183.59 g/mol.

- Activity : Reported antifungal activity against Candida spp., attributed to interference with fungal membrane synthesis .

6-Nitro-2H-1,4-benzoxazin-3(4H)-one

- Substituents : Nitro group at position 6.

- Molecular Weight : 194.15 g/mol.

- Properties : Nitro groups improve oxidative stability but may reduce solubility.

- Activity : Nitro derivatives are often prodrugs, requiring metabolic activation for antimicrobial effects .

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

- Substituents : Acetyl group at position 6.

- Molecular Weight : 191.18 g/mol.

- Synthesis: Prepared via alkylation of 6-acetyl precursors, a common route for benzoxazinones .

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

- Substituents : Ethylsulfonyl group at position 6.

- Molecular Weight : 241.27 g/mol.

- Properties : Sulfonyl groups enhance solubility in polar solvents but may limit blood-brain barrier penetration.

- Activity : Sulfonyl-containing analogs are explored for herbicidal applications due to their stability .

4-[(4-Chlorophenyl)methyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one

- Substituents : 4-Chlorobenzyl at position 4, nitro at position 6.

- Molecular Weight : 318.72 g/mol.

- Synthesis : Achieved via nucleophilic substitution with 70.5% yield in optimized routes .

Physicochemical and Pharmacokinetic Profiles

*Calculated using ChemDraw.

Biological Activity

6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the benzoxazine family, known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Amino Group : Contributes to the compound's reactivity and biological interactions.

- Benzoxazine Ring : Provides structural stability and influences pharmacological properties.

- Phenylethyl Side Chain : Enhances lipophilicity and may affect the binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound generally involves the condensation of 2-amino phenol with an appropriate acyl chloride under basic conditions. Common methods include:

- Condensation Reaction :

- Reagents : 2-Aminophenol and 2-phenoxyacetyl chloride.

- Conditions : Conducted in organic solvents like dichloromethane or chloroform with a base such as triethylamine to neutralize byproducts.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. It has shown promising results against bacterial strains and fungi, indicating potential use in developing new antimicrobial agents .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. The mechanism involves binding to the active site of specific enzymes, thus inhibiting their activity. Research into related compounds suggests that they can modulate the activity of enzymes involved in inflammatory pathways .

Case Studies

Several studies have explored the biological activities of related benzoxazine compounds:

-

Anticonvulsant Activity :

A study evaluated the anticonvulsant properties of benzoxazine derivatives using the maximal electroshock test (MES). The most potent derivative exhibited an ED50 value of 31.7 mg/kg, suggesting significant anticonvulsant potential . -

Antimicrobial Testing :

In another study, various synthesized benzoxazine derivatives were tested for their antibacterial and antifungal activities. Results indicated that certain derivatives showed significant inhibition against pathogens like Staphylococcus aureus and Candida albicans .

The proposed mechanism of action for this compound includes:

- Enzyme Binding : The compound binds to enzyme active sites or receptor sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one, and how is structural validation performed?

- Methodology : Multi-step synthesis often involves cyclization of substituted aniline derivatives with phenethyl groups. For example, a modified Ullmann coupling or nucleophilic substitution can introduce the 2-phenylethyl moiety. Structural validation typically employs 1H/13C NMR to confirm proton environments and carbon frameworks, GC/MS for molecular ion verification (e.g., m/z 219 for similar derivatives), and elemental analysis to confirm purity .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be systematically characterized?

- Methodology :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric or UV-Vis quantification.

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC to track decomposition products .

- Melting Point : Differential Scanning Calorimetry (DSC) ensures batch consistency .

Q. What safety protocols are critical for handling this compound?

- Guidelines : Avoid inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow protocols for amine-containing heterocycles, with neutralization before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antifungal assays) for this compound?

- Experimental Design :

- Use standardized MIC (Minimum Inhibitory Concentration) assays across multiple fungal strains (e.g., Candida albicans, Aspergillus spp.).

- Address variability by repeating assays in triplicate and applying statistical models (e.g., ANOVA) to identify outliers.

- Cross-validate results with time-kill kinetics to differentiate static vs. cidal effects .

Q. What strategies optimize reaction yield and purity during synthesis?

- Optimization Tactics :

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

- Purification : Column chromatography with gradient elution (hexane/EtOAc) improves purity .

Q. How is X-ray crystallography applied to elucidate the compound’s 3D structure and SAR?

- Protocol :

- Grow single crystals via slow evaporation in ethanol/water.

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX or OLEX2 .

- Analyze hydrogen bonding and π-π stacking to correlate substituent positioning (e.g., phenylethyl group) with bioactivity .

Q. What in vitro/in vivo models assess pharmacokinetic properties (e.g., bioavailability, metabolism)?

- Approach :

- In Vitro : Microsomal stability assays (liver S9 fractions) quantify metabolic half-life.

- In Vivo : Administer to rodent models and measure plasma concentrations via LC-MS/MS .

- Permeability : Caco-2 cell monolayers predict intestinal absorption .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra between synthetic batches?

- Troubleshooting :

- Verify solvent purity (e.g., deuterated DMSO residual peaks).

- Check for tautomerism or rotameric forms using variable-temperature NMR.

- Confirm enantiomeric purity via chiral HPLC if asymmetric centers exist .

Q. Why might antifungal activity vary across structurally analogous benzoxazinones?

- Hypothesis Testing :

- Perform molecular docking to compare binding affinities with fungal CYP51 or ergosterol targets.

- Synthesize derivatives with modified substituents (e.g., halogenation at position 6) to isolate electronic vs. steric effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.